molecular formula C13H18O5 B1504966 Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate CAS No. 92157-61-4

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate

Cat. No.: B1504966
CAS No.: 92157-61-4
M. Wt: 254.28 g/mol
InChI Key: YRLOMFFWKXTKBV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is a chemical compound with the molecular formula C13H16O5. This compound is characterized by its phenyl ring with hydroxyl and methoxy groups, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxy-3,5-dimethoxybenzaldehyde as the starting material.

  • Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine or triethylamine.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides (Cl, Br) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid.

  • Reduction Products: Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanol.

  • Substitution Products: Various halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its phenolic structure.

Mechanism of Action

The mechanism by which ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups enhance its binding affinity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound differs by the position of the hydroxyl group on the phenyl ring.

  • Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: This is the same compound but with a different nomenclature.

Uniqueness: Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is unique due to its specific arrangement of hydroxyl and methoxy groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h7-8,15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLOMFFWKXTKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698829
Record name Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92157-61-4
Record name Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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